Product packaging for Furoyl saccharin(Cat. No.:CAS No. 79642-61-8)

Furoyl saccharin

Cat. No.: B1213413
CAS No.: 79642-61-8
M. Wt: 277.25 g/mol
InChI Key: VMKAVSBKFBAXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Furoyl saccharin is a chemical derivative of the established artificial sweetener, saccharin . Saccharin, or benzoic sulfimide, is a well-characterized, non-nutritive sweetener approximately 500 times sweeter than sucrose, and its derivatives are of significant interest in various research fields . This compound is provided as a high-purity chemical standard for research applications only. This compound serves as a valuable reference material in analytical and environmental chemistry. Researchers utilize it to study the environmental fate and degradation pathways of artificial sweetener derivatives in aquatic systems. Recent studies on saccharin have explored its degradation via thermally activated persulfate, revealing that processes like monohydroxylation and dihydroxylation are key mechanisms, leading to transformation products and eventual mineralization . This makes this compound relevant for calibrating equipment and developing methods to track and quantify such compounds in complex water matrices. In biochemical research, saccharin and its derivatives are probes for investigating sweet taste receptor (T1R2/T1R3) function in extra-oral tissues. Studies have shown that saccharin can activate the T1R3 receptor in vascular endothelial cells, demonstrating potential to protect the glomerular microvasculature against VEGF-induced permeability, which is a significant pathology in diabetic kidney disease (DKD) . This compound may thus be a tool for exploring the non-sweetening therapeutic effects of sweetener molecules. Furthermore, as the scientific community examines the intricate interactions between synthetic compounds and biological systems, this derivative is also used in microbiome studies. Research indicates that synthetic sweeteners like saccharin can significantly impact the diversity and composition of the gut microbiome . This compound allows researchers to investigate how structural modifications to the parent saccharin molecule alter its effects on microbial growth and community structure. Applications: • Analytical reference standard for environmental monitoring • Biochemical tool for studying T1R3 receptor-mediated pathways • Probe for investigating gut microbiome modulation by food additives This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal consumption. Researchers should handle this material with appropriate precautions and in accordance with their institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7NO5S B1213413 Furoyl saccharin CAS No. 79642-61-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79642-61-8

Molecular Formula

C12H7NO5S

Molecular Weight

277.25 g/mol

IUPAC Name

2-(furan-3-carbonyl)-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C12H7NO5S/c14-11(8-5-6-18-7-8)13-12(15)9-3-1-2-4-10(9)19(13,16)17/h1-7H

InChI Key

VMKAVSBKFBAXTD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C(=O)C3=COC=C3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C(=O)C3=COC=C3

Other CAS No.

79642-61-8

Synonyms

furoyl saccharin

Origin of Product

United States

Synthetic Methodologies for Furoyl Saccharin and Analogues

Strategies for Benzisothiazolinone-1,1-dioxide Core Synthesis

The foundational scaffold of furoyl saccharin (B28170) is the 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, commonly known as saccharin. The synthesis of this core structure can be achieved through several established routes.

One of the most traditional and widely used methods is the Remsen-Fahlberg process. nih.goviarc.fr This synthesis starts with toluene (B28343), which is treated with chlorosulfonic acid to yield a mixture of ortho- and para-toluenesulfonyl chloride. nih.goviarc.fr The ortho-isomer is separated and then reacted with ammonia (B1221849) to form ortho-toluenesulfonamide. Subsequent oxidation of the methyl group to a carboxylic acid, followed by heating, induces cyclization to form saccharin. nih.goviarc.fr

An alternative approach, known as the Maumee process, utilizes methyl anthranilate as the starting material. nih.goviarc.fr This process involves the diazotization of methyl anthranilate, followed by sulfonation and oxidation to yield 2-carbomethoxybenzenesulfonyl chloride. Amidation of this intermediate and subsequent acidification leads to the formation of saccharin. nih.goviarc.fr

Other strategies for constructing the benzisothiazolinone core include the oxidative cyclization of 2-mercaptobenzamide derivatives. This method often employs an oxidizing agent like aqueous hydrogen peroxide to facilitate the ring closure. Another route involves the reaction of o-chlorobenzonitrile with anhydrous sodium hydrosulfide (B80085) to form o-mercaptobenzonitrile, which can then be converted to the benzisothiazolinone core through a series of reactions.

Acylation Pathways for N-Substituted Saccharins

The introduction of the furoyl group, or other acyl moieties, onto the saccharin nitrogen is a key step in the synthesis of furoyl saccharin and its analogues. This is typically achieved through N-acylation reactions.

Precursor Synthesis and Reactivity

The primary precursors for the acylation reaction are saccharin (or its salt) and an acylating agent, such as an acyl halide. The reactivity of these precursors is a critical factor in the success of the synthesis. Saccharin possesses an acidic proton on the nitrogen atom, which can be readily removed by a base to form the saccharinate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

The synthesis of N-acylsaccharins can be effectively carried out by reacting the sodium salt of saccharin with an acyl halide. rsc.org For instance, the reaction of sodium saccharin with 2-furoyl chloride leads to the formation of this compound. The use of phase-transfer catalysis, with catalysts like tetrabutylammonium (B224687) bromide (TBAB), has been shown to facilitate the N-alkylation and N-acylation of saccharin in a toluene solvent system. rsc.orgtandfonline.com

N-formylsaccharin, another important acylating agent, can be synthesized and used for the formylation of amines. mdpi.com The reactivity of N-acylsaccharins makes them effective acyl donors in various chemical transformations, including the nickel-catalyzed synthesis of ketones. d-nb.info

Role of Reaction Conditions in Yield and Selectivity

The conditions under which the acylation reaction is performed play a pivotal role in determining the yield and selectivity of the desired N-substituted saccharin. Factors such as the choice of solvent, temperature, and catalyst can significantly influence the outcome of the reaction.

For the synthesis of N-acylsaccharins, the reaction of sodium saccharin with acyl halides is often carried out in a suitable solvent like toluene. rsc.org The use of phase-transfer catalysts can enhance the reaction rate and yield. rsc.orgtandfonline.com A general procedure involves heating a suspension of dry powdered sodium saccharin, the acyl halide, and a catalytic amount of tetrabutylammonium bromide in toluene. tandfonline.com The reaction progress can be monitored by thin-layer chromatography. tandfonline.com

In mechanochemical procedures, which offer a solvent-free alternative, the milling of an amine with an N-acylsaccharin derivative can produce the corresponding amide in good to excellent yields. mdpi.com For example, the mechanochemical reaction of aniline (B41778) with N-formylsaccharin at a frequency of 30 Hz for 30 minutes resulted in a 52% yield of formanilide. mdpi.com

The reaction conditions for using acyl saccharins in further synthetic applications are also crucial. For instance, in the reductive amidation of nitroarenes, acyl saccharins are reacted with the nitro compound in the presence of iron powder and ammonium (B1175870) chloride in an isopropanol-water mixture at 60°C for 4-8 hours. researchgate.net Alternatively, palladium on carbon can be used as a catalyst with hydrogen gas at 40°C for 4 hours. researchgate.net

Precursor 1Precursor 2Catalyst/ReagentSolventTemperatureTimeProductYieldReference
Sodium SaccharinAlkyl/Acyl HalideTetrabutylammonium Bromide (TBAB)TolueneVariesVariesN-Alkyl/Acyl SaccharinVaries rsc.orgtandfonline.com
AnilineN-FormylsaccharinNone (Mechanochemical)Solvent-freeAmbient30 minFormanilide52% mdpi.com
Nitro CompoundAcyl SaccharinFe/NH4CliPrOH-H2O (1:1)60°C4-8 hN-Substituted AmideVaries researchgate.net
Nitro CompoundAcyl SaccharinPd/C, H2 (5 bar)iPrOH-H2O (1:1)40°C4 hN-Substituted AmideVaries researchgate.net

Derivatization and Functionalization of this compound Scaffolds

Once the this compound core is synthesized, it can be further modified to create a diverse library of analogues. This derivatization can involve modifications to the furan (B31954) ring, the benzene (B151609) ring of the saccharin moiety, or both.

Synthesis of Novel this compound Analogues

The synthesis of novel analogues often involves introducing various substituents onto the core structure. For instance, derivatives of saccharin with substitutions on the benzene ring have been synthesized to create new bioactive compounds. nih.gov One approach involves the use of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to attach 1,2,3-triazole conjugates to the saccharin backbone. nih.gov This method allows for the preparation of a diverse library of compounds from saccharin azide (B81097) or saccharin alkyne building blocks in high yields. nih.gov

The synthesis of N-substituted saccharin derivatives has also been explored for various applications. For example, N-alkylated saccharins can be obtained through nucleophilic substitution reactions between saccharin and alkyl halides, such as allyl or propargyl bromide. researchgate.net These N-substituted saccharins can then be used in subsequent reactions, like 1,3-dipolar cycloadditions, to generate more complex molecules. researchgate.net

Regioselective Modifications

Regioselective modifications are crucial for controlling the precise location of functional groups on the this compound scaffold. This is particularly important when aiming to optimize the interaction of the molecule with a specific biological target.

The development of methods for the regioselective modification of complex molecules, including those with multiple reactive sites like carbohydrates, is an active area of research. rsc.org While specific examples for the regioselective modification of this compound are not extensively detailed in the provided context, the principles of regioselective synthesis can be applied. For example, by carefully choosing protecting groups and reaction conditions, it is possible to direct reactions to a specific position on the furan or benzene ring.

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic routes is a central focus of modern chemical research. In the context of this compound and its analogues, green chemistry principles are applied to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, as well as the implementation of solvent-free reaction conditions. These methods offer significant advantages over traditional synthetic protocols, which often require prolonged reaction times, high temperatures, and the use of volatile organic solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes the efficient heating of polar molecules through dielectric loss, leading to a rapid increase in temperature and dramatically accelerated reaction rates. rsc.org This technique has been successfully applied to a variety of organic transformations, including the N-acylation reactions necessary for the synthesis of this compound analogues. rsc.orgajrconline.org Compared to conventional heating methods, microwave irradiation often results in higher yields, shorter reaction times, and cleaner reaction profiles with fewer by-products. ajrconline.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Acylation Reactions This table presents representative data from studies on similar acylation reactions to illustrate the advantages of microwave irradiation. The data is derived from multiple sources and generalized for comparison.

Product TypeConventional Method (Time)Conventional Method (Yield)Microwave Method (Time)Microwave Method (Yield)Source
Schiff Base8-10 hours~75%15 minutes>90% ajchem-a.com
Acetamide (B32628) Derivative12-24 hours~60%5-10 minutes>85% mdpi.com
Imine Derivative5-7 hours45-81%1-5 minutes78-96% researchgate.net
Coumarin Derivative6-10 hours41-74%5-10 minutes54-90% mdpi.com

Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry employs the energy of ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots of extreme temperature and pressure, enhancing mass transfer and accelerating reaction rates. organic-chemistry.orgmdpi.com Ultrasound-assisted synthesis is recognized as a green methodology due to its high energy efficiency and ability to promote reactions at ambient temperatures. organic-chemistry.orgrsc.org

This technique has been effectively used for the one-pot synthesis of N-acyl compounds from carboxylic acids. organic-chemistry.org For example, the synthesis of N-acylcyanamides, which are structurally related to N-acylsaccharins, can be achieved in minutes at room temperature with excellent yields under ultrasonic irradiation, avoiding the harsh conditions and toxic reagents of previous methods. organic-chemistry.org Similarly, the synthesis of various acetamide derivatives has been shown to be more efficient in terms of yield and reaction time when using ultrasound compared to conventional methods. nih.gov

Table 2: Examples of Ultrasound-Assisted Synthesis Conditions for Acyl Derivatives This table provides examples of reaction conditions for the synthesis of acyl compounds using sonochemistry, demonstrating the efficiency of this green method.

Reaction TypeReagentsConditionsTimeYieldSource
N-Acylcyanamide SynthesisCarboxylic Acid, TCCA, PPh₃Ultrasound, Room Temp10 min89-98% organic-chemistry.org
Triazole-Acetamide Synthesis2-(4-isobutylphenyl)propanoic acid, 2-bromoacetamidesUltrasound, 45-55°C39-80 min75-89% nih.gov
Acylhydrazone SynthesisQuinoline-carbaldehyde, Acid HydrazideUltrasound, Ethanol4-6 min90-97% mdpi.com

Solvent-Free and Mechanochemical Synthesis

A primary objective of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Solvent-free synthesis, where reactions are conducted without a liquid medium, is an ideal approach. acgpubs.orgrsc.org These reactions can often be facilitated by grinding the solid reactants together, a technique known as mechanochemistry. nih.govresearchgate.net

Mechanochemical methods have been investigated for reactions involving saccharin, demonstrating that co-crystals can be formed by grinding piroxicam (B610120) and saccharin together, sometimes leading to amorphous phases. nih.gov More broadly, solvent-free N-acylation and related condensation reactions have been successfully carried out using catalytic amounts of reagents under microwave or ambient conditions, offering a clean and efficient pathway that minimizes waste. organic-chemistry.orgresearchgate.netacgpubs.org The direct condensation of sulfonamides with N,N-dimethylformamide dimethyl acetal (B89532) at room temperature without any solvent or metal catalyst highlights a fast and efficient alternative to traditional methods for forming related structures. rsc.org These approaches are highly applicable to the synthesis of this compound, providing a greener pathway that avoids hazardous solvents and simplifies product isolation.

Advanced Spectroscopic and Crystallographic Investigations of Furoyl Saccharin

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides critical information regarding the functional groups present within the N-(2-furoyl)saccharin molecule. These techniques probe the vibrational modes of chemical bonds, generating unique spectral fingerprints for the compound.

Infrared (IR) Spectroscopy: The IR spectrum of N-(2-furoyl)saccharin is expected to exhibit characteristic absorption bands corresponding to its key functional groups. The saccharin (B28170) core, a cyclic sulfonamide, features a sulfonyl group (SO₂) and a carbonyl group (C=O) within its structure. The furoyl group contributes a furan (B31954) ring and an amide carbonyl.

Carbonyl Stretching (C=O) : A strong absorption band is anticipated in the region of 1650-1750 cm⁻¹, indicative of the amide carbonyl stretch of the furoyl group. The exact position will be influenced by conjugation and the electronic environment.

Sulfonyl Stretching (S=O) : The sulfonyl group of the saccharin moiety typically displays strong characteristic stretching vibrations, with asymmetric stretching usually appearing around 1350-1300 cm⁻¹ and symmetric stretching around 1180-1140 cm⁻¹.

Furan Ring Vibrations : The furan ring is expected to show C-H stretching vibrations in the aromatic region (around 3100-3000 cm⁻¹) and C=C stretching vibrations within the ring structure (around 1600-1500 cm⁻¹ and lower). The C-O-C stretching associated with the furan ether linkage will also contribute to the spectrum.

Aromatic C-H Bending : Bending vibrations of the aromatic C-H bonds on the saccharin ring will appear in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrations that are Raman-active, often those involving symmetric stretching or vibrations with a significant change in polarizability. Similar functional groups will give rise to characteristic Raman shifts, providing further confirmation of the molecular structure. For instance, carbonyl and sulfonyl groups, as well as ring vibrations, are typically Raman-active.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise arrangement of atoms and their connectivity within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are crucial for characterizing N-(2-furoyl)saccharin.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of N-(2-furoyl)saccharin will provide detailed information about the different types of protons present.

Furan Ring Protons : The furan ring typically exhibits three distinct proton signals. The proton at the 2-position (adjacent to the carbonyl) is usually deshielded due to the electron-withdrawing nature of the furoyl group. The protons at the 3- and 5-positions of the furan ring will appear as doublets, and the proton at the 4-position as a triplet or doublet of doublets, depending on coupling constants. Chemical shifts for furan protons generally fall within the δ 6.0-7.5 ppm range.

Saccharin Aromatic Protons : The aromatic protons on the benzene (B151609) ring of the saccharin moiety will appear as a multiplet, typically in the δ 7.5-8.5 ppm region. The exact chemical shifts and splitting patterns will depend on the electronic influence of the fused ring system and the N-acyl substituent.

Carbon-13 (¹³C) NMR Spectral Elucidation

¹³C NMR spectroscopy reveals the different carbon environments in the molecule.

Carbonyl Carbon : The carbonyl carbon of the amide linkage in the furoyl group is expected to resonate in the δ 160-180 ppm range.

Furan Ring Carbons : The carbons of the furan ring will exhibit characteristic chemical shifts. The carbon directly attached to the carbonyl group (C2 of furan) will be significantly deshielded, likely appearing around δ 150-160 ppm. The other furan carbons (C3, C4, C5) will resonate in the δ 100-140 ppm range.

Saccharin Aromatic Carbons : The aromatic carbons of the saccharin core will appear in the δ 120-150 ppm range, with specific shifts influenced by the fused heterocyclic ring and the N-acyl group. The carbon atom bearing the sulfonyl group will be particularly deshielded.

Advanced NMR Techniques (2D-NMR, Solid-State NMR) for Structural Confirmation

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for confirming proton-proton and proton-carbon connectivities, respectively. HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range correlations between protons and carbons, aiding in the unambiguous assignment of signals and confirmation of the N-acylation. Solid-state NMR might be employed to study the compound in its crystalline form, providing insights into its solid-state structure and dynamics.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation patterns. For N-(2-furoyl)saccharin (Molecular Formula: C₁₂H₇NO₅S, Molecular Weight: ~277.25 g/mol ), techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) can be employed.

Molecular Ion : In ESI-MS, the protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻) would be observed, confirming the molecular weight. EI-MS might show the molecular ion (M⁺).

Fragmentation Patterns : Characteristic fragmentation pathways would involve cleavage of the N-acyl bond, leading to ions corresponding to the furoyl cation or anion and the saccharin anion or cation. Fragmentation of the furan ring itself, or the saccharin moiety, would also contribute to the mass spectrum, providing further structural evidence. For example, loss of CO, SO₂, or fragments related to the furan ring (e.g., m/z 69 for the furoyl cation) could be observed.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the three-dimensional atomic structure of crystalline solids. It provides precise information about bond lengths, bond angles, molecular geometry, and intermolecular interactions (like hydrogen bonding and π-π stacking) within the crystal lattice.

Crystal Growth : Obtaining high-quality single crystals of N-(2-furoyl)saccharin is the prerequisite for X-ray diffraction analysis. This often involves slow evaporation of solutions in suitable solvents.

Diffraction Data Collection : The crystal is exposed to X-rays, and the resulting diffraction pattern is recorded. This pattern is then analyzed to determine the unit cell parameters, space group, and the electron density distribution.

Structure Solution and Refinement : From the electron density map, the positions of all atoms in the unit cell are determined and refined to yield the complete molecular structure. This process confirms the connectivity and conformation of the molecule, including the precise orientation of the furoyl group relative to the saccharin core.

While specific crystallographic data for N-(2-furoyl)saccharin was not found in the provided search results, the methodology is well-established for confirming the solid-state architecture of organic molecules.

Conformational Analysis of Furoyl Saccharin in Crystalline State

The conformational analysis of this compound in its crystalline state provides insight into the molecule's three-dimensional arrangement and the preferred orientation of its constituent functional groups. X-ray crystallography is the primary technique for determining such detailed solid-state structures. While specific crystallographic data for this compound were not directly found in the provided search results, studies on related acyl thioureas and heterocyclic compounds offer a framework for understanding potential conformations. For instance, research on 1-acyl thioureas, which share structural similarities with this compound (an acyl derivative of saccharin), indicates that the acyl group's orientation relative to the thiourea (B124793) (or in this case, the saccharin nitrogen) is influenced by steric and electronic factors nih.gov.

Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding Networks)

The arrangement of molecules in a crystal lattice is governed by various intermolecular forces, with hydrogen bonding often playing a dominant role. For this compound, potential hydrogen bond donors include the N-H group of the saccharin moiety and possibly C-H groups, while potential acceptors include the carbonyl oxygen, sulfonyl oxygens, and the oxygen atom of the furan ring.

Studies on related compounds, such as N-acyl thioureas and saccharin derivatives, reveal common hydrogen bonding patterns. For example, N-H...O=C interactions are frequently observed, forming dimers or extended chains nih.govresearchgate.net. In the context of this compound, the N-H of the saccharin ring could act as a donor, potentially interacting with the carbonyl oxygen of the furoyl group on an adjacent molecule, or with the sulfonyl oxygen. C-H...O or C-H...π interactions might also contribute to crystal packing stability mdpi.commdpi.com.

A typical representation of these interactions in a data table would include the donor atom, the acceptor atom, and the distances and angles associated with these bonds.

Hydrogen Bond DonorHydrogen Bond AcceptorD-H···A Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
N-H (Saccharin)O=C (Furoyl)(e.g., 0.98)(e.g., 2.15)(e.g., 3.08)(e.g., 158)
C-H (Furan/Saccharin)O (Sulfonyl/Furan)(e.g., 1.09)(e.g., 2.45)(e.g., 3.30)(e.g., 145)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. For this compound, the UV-Vis spectrum is expected to exhibit absorption bands related to the electronic structures of both the furan ring and the saccharin moiety, as well as the conjugation between them.

Studies on saccharin and its derivatives indicate absorption bands typically in the UV region, often attributed to π-π* and n-π* transitions within the aromatic and heterocyclic systems researchgate.net. The furoyl group, containing a furan ring and a carbonyl group, also possesses characteristic UV absorptions. The furan ring typically shows π-π* transitions around 200-220 nm, while the carbonyl group contributes n-π* transitions at longer wavelengths, often around 280-300 nm, and π-π* transitions at shorter wavelengths.

When these groups are conjugated, as in this compound, these absorption bands can shift, intensify, or broaden due to extended delocalization. For example, the presence of the carbonyl group conjugated with the furan ring and the saccharin system is likely to lead to absorption bands in the range of 200-350 nm.

A typical data table summarizing UV-Vis spectroscopic findings might look like this:

Absorption Maximum (λmax) (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Tentative Assignment
215-230(e.g., 10,000-20,000)π-π* (Furan/Saccharin)
270-290(e.g., 5,000-10,000)π-π* (Carbonyl/Aromatic)
310-340(e.g., 3,000-7,000)n-π* (Carbonyl)

The precise positions and intensities of these bands would be indicative of the degree of conjugation and the electronic environment within the this compound molecule.

Mechanistic Organic Chemistry of Furoyl Saccharin

Acyl Transfer Reactions Mediated by Furoyl Saccharin (B28170)

Acyl transfer reactions are fundamental in organic chemistry and biochemistry, involving the transfer of an acyl group from a donor molecule to an acceptor. Furoyl saccharin participates in these reactions by acting as an electrophilic acylating agent. The general mechanism for nucleophilic acyl substitution proceeds through a two-step addition-elimination pathway. jksus.orgyoutube.com Initially, a nucleophile attacks the electrophilic carbonyl carbon of the furoyl group, leading to the formation of a tetrahedral intermediate. jksus.orgksu.edu.sa Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the saccharin moiety as a leaving group. jksus.orgyoutube.com

The most extensively studied acyl transfer reactions involving this compound are its interactions with serine proteases, such as elastase and chymotrypsin. nih.gov These enzymes are powerful nucleophiles, and their interaction with this compound provides a clear example of amide bond cleavage. Research indicates that this compound functions as an acylating inhibitor for this class of enzymes. nih.gov

The mechanism involves the cleavage of the endocyclic amide (N-C=O) bond within the strained saccharin ring system. nih.gov The active site serine residue of the protease acts as the nucleophile, attacking the carbonyl carbon of the furoyl group. nih.gov This leads to the formation of a stable acyl-enzyme intermediate, where the furoyl group is covalently attached to the enzyme's serine residue, and the saccharin portion is released. nih.gov Radioisotope labeling studies have confirmed that the saccharin moiety becomes attached to these enzymes in a roughly 1:1 molar ratio, effectively blocking the active site. nih.govrsc.org This biogenic transformation into an activated form is a key aspect of its activity. libretexts.org In a broader context, the cleavage of the N-C bond in N-acylsaccharins is a key step in various synthetic transformations, such as palladium-catalyzed cross-coupling reactions. acs.orgrsc.org

The efficiency of a nucleophilic acyl substitution reaction is critically dependent on the ability of the leaving group to depart and stabilize the negative charge it acquires. byjus.commit.edu The saccharin moiety is an effective leaving group, a property attributed to the high acidity of its N-H proton. wikipedia.org The pKa of saccharin is approximately 1.6, indicating that its conjugate base, the saccharinate anion, is very weak and therefore stable. wikipedia.org

Kinetic Studies of this compound Reactivity

Kinetic studies are essential for elucidating reaction mechanisms, involving the measurement of reaction rates under various conditions to derive a rate law and determine thermodynamic parameters.

The rate of a chemical reaction is described by a rate law, an equation that relates the reaction rate to the concentrations of the reactants. mst.eduwindows.net For the acyl transfer reaction of this compound with a nucleophile (Nu), the general reaction is:

Furoyl-Saccharin + Nu → Furoyl-Nu + Saccharin⁻

The rate law for this reaction would typically take the form:

Rate = k[this compound]m[Nu]n

Experimental determination of the rate law involves systematically varying the initial concentrations of the reactants and measuring the initial reaction rate. nih.govresearchgate.net For instance, if doubling the concentration of the nucleophile doubles the reaction rate while the concentration of this compound is held constant, the reaction is first-order with respect to the nucleophile (n=1). windows.net

While extensive kinetic data exists for the inhibition of serine proteases by this compound, including deacylation rates, specific rate laws and rate constants for its reaction with simpler nucleophiles in non-enzymatic systems are not extensively documented in the available literature. nih.gov For the hydrolysis of N-acyl derivatives of 2,4,5-triphenylimidazole, the reactions were found to be pH-independent over a range of pH 4 to 9. nih.gov For many nucleophilic substitution reactions, the process is bimolecular, following second-order kinetics where the rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

The rate constant, k, is temperature-dependent, a relationship described by the Arrhenius equation. This equation allows for the calculation of the activation energy (Ea), which is the minimum energy required for a reaction to occur. niscpr.res.in

Thermodynamic parameters such as enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be determined by studying the reaction rate at different temperatures and applying the Eyring equation. jksus.orgsamipubco.comresearchgate.net

Enthalpy of Activation (ΔH‡): Represents the heat absorbed or released in forming the transition state. Positive values indicate an endothermic process. jksus.orgsamipubco.com

Entropy of Activation (ΔS‡): Reflects the change in disorder when reactants form the transition state. Negative values suggest a more ordered transition state compared to the reactants, which is common in bimolecular reactions where two molecules combine into a single transition state complex. samipubco.com

While these parameters are crucial for a complete mechanistic understanding, specific experimental values for the non-enzymatic acyl transfer reactions of this compound are not readily found in published research. For context, studies on the hydrolysis of other compounds, such as phosphate (B84403) diesters, have determined these parameters, showing, for example, endothermic and non-spontaneous processes with positive ΔH and ΔG values. samipubco.com

Influence of Substituents on Reaction Mechanisms and Rates

The electronic properties of substituents on either the acyl group or the leaving group can significantly impact the rate of nucleophilic acyl substitution reactions. rsc.orgbyjus.comresearcher.life Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. rsc.orgresearcher.life Conversely, electron-donating groups tend to decrease the reaction rate by reducing the carbonyl carbon's electrophilicity. rsc.org

This principle has been demonstrated in the context of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where N-acylsaccharins serve as stable acyl transfer reagents. acs.org In these reactions, the N-acylsaccharin undergoes oxidative addition to a palladium(0) catalyst, a step involving the cleavage of the acyl C-N bond. acs.org

A competition experiment was conducted between an N-acylsaccharin bearing an electron-withdrawing group (4-trifluoromethyl) and one with an electron-donating group (4-methoxy) on the benzoyl ring. The results showed that the electron-poor derivative reacted significantly faster. acs.org

Table 1: Relative Reactivity of Substituted N-Benzoylsaccharins in Suzuki-Miyaura Coupling

N-Acylsaccharin Substituent (on Benzoyl Ring)Electronic EffectRelative Reactivity Ratio
4-Trifluoromethyl (-CF₃)Electron-Withdrawing>20
4-Methoxy (-OCH₃)Electron-Donating1
Data sourced from a competition experiment in a palladium-catalyzed cross-coupling reaction. acs.org

This greater than 20-fold rate enhancement for the electron-withdrawing trifluoromethyl-substituted compound compared to the electron-donating methoxy-substituted one clearly illustrates the profound influence of substituents on the reactivity of the N-acylsaccharin system. acs.org The electron-withdrawing group increases the partial positive charge on the carbonyl carbon, facilitating the nucleophilic attack by the palladium catalyst and accelerating the rate-limiting N-C bond cleavage. acs.orgrsc.org

Solvent Effects on this compound Reactivity

The reactivity of this compound, a compound featuring a reactive N-acyl bond, is significantly influenced by the surrounding solvent. The choice of solvent can affect reaction rates, mechanism, and even the stability of the molecule itself. This section explores the mechanistic implications of solvent properties on the reactivity of this compound and its structural analogs, supported by research findings on related compounds.

The solvent's role in chemical reactions is multifaceted, involving the solvation of reactants, transition states, and products. For reactions involving this compound, such as nucleophilic acyl substitution, the polarity, proticity, and nucleophilicity of the solvent are critical determinants of the reaction pathway and kinetics.

Research Findings on Related Compounds

While specific kinetic studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar compounds, such as furoyl chlorides and other saccharin derivatives.

Research on the solvolysis of 5-nitro-2-furoyl chloride, a compound with a similar furoyl moiety, in 27 different solvents demonstrated a strong correlation with the extended Grunwald-Winstein equation. This correlation, using the solvent nucleophilicity scale (NT) and the solvent ionizing power scale (YCl), yielded sensitivity values of 1.67 for l (sensitivity to solvent nucleophilicity) and 0.90 for m (sensitivity to solvent ionizing power) researchgate.net. These values, along with activation enthalpies (ΔH‡) ranging from 5.63 to 14.1 kcal/mol and activation entropies (ΔS‡) from -25.9 to -46.1 cal/mol·K, are consistent with a bimolecular reaction mechanism researchgate.net. A solvent kinetic isotope effect (SKIE) of 2.65 further supports this proposed mechanism, possibly involving general-base catalysis researchgate.net.

Similarly, a study on the solvolysis of 2-methylfuran-3-carbonyl chloride across 34 different solvents also showed a good correlation with the Grunwald-Winstein equation, with l = 0.26 and m = 0.71 researchgate.net. The product selectivity in alcohol/water mixtures further pointed towards a bimolecular reaction mechanism researchgate.net.

The reactivity of the saccharin moiety itself is also solvent-dependent. For instance, saccharin-pendant methacrylamide (B166291) has been observed to be unstable and decompose in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). In contrast, it shows greater stability in N-methyl-2-pyrrolidone (NMP) at ambient temperatures researchgate.net. This highlights the importance of solvent choice in preventing unwanted side reactions and degradation of the saccharin ring system.

Furthermore, kinetic studies on the reaction of 2- and 3-furoyl chlorides with anilines in benzene (B151609) revealed that these reactions follow second-order kinetics researchgate.net. This suggests that in a non-polar solvent like benzene, the reaction proceeds through a bimolecular pathway.

Influence of Solvent Polarity and Nucleophilicity

Based on the data from related compounds, it can be inferred that the reactions of this compound are likely to be accelerated in polar solvents. Polar solvents can stabilize the charged intermediates and transition states that are common in nucleophilic acyl substitution reactions. For instance, in a hypothetical SN2-like reaction, a polar aprotic solvent would solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.

The nucleophilicity of the solvent itself can also play a direct role, as seen in solvolysis reactions where the solvent acts as the nucleophile. In such cases, more nucleophilic solvents will lead to faster reaction rates.

Data on Solvent Effects on Reactivity of Analogous Furoyl Chlorides

To illustrate the impact of solvent on reactivity, the following table presents data from the solvolysis of 5-nitro-2-furoyl chloride in various solvents researchgate.net.

SolventRate Constant (k) x 10-4 s-1 at 25°C
100% EtOH0.93
90% EtOH4.31
80% EtOH9.77
100% MeOH4.33
90% MeOH13.5
80% MeOH28.1
90% Acetone (B3395972)0.051
80% Acetone0.316
50% Acetone6.84

This table is interactive. You can sort the columns by clicking on the headers.

The data clearly shows that the rate of solvolysis increases significantly with the increasing polarity and water content of the aqueous alcohol and acetone mixtures. This is consistent with the stabilization of a polar transition state.

Activation Parameters in Different Solvents

The activation parameters for the solvolysis of 2-methylfuran-3-carbonyl chloride in different solvents further underscore the solvent's role in the reaction mechanism researchgate.net.

SolventΔH‡ (kcal/mol)-ΔS‡ (cal/mol·K)
100% EtOH14.125.9
80% EtOH12.826.3
100% MeOH12.527.0
80% MeOH11.527.2
90% Acetone16.726.0

This table is interactive. You can sort the columns by clicking on the headers.

The negative entropies of activation are indicative of a more ordered transition state compared to the reactants, which is characteristic of bimolecular reactions. The variation in activation enthalpy and entropy across different solvents reflects the differential solvation of the ground state and the transition state.

Computational and Theoretical Chemistry Studies on Furoyl Saccharin

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For furoyl saccharin (B28170), these calculations would offer insights into its stability, reactivity, and electronic characteristics.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. For furoyl saccharin, the electron-withdrawing nature of the furoyl and saccharin moieties would likely influence the energies of these orbitals. Theoretical calculations would be necessary to determine the precise energy levels and the spatial distribution of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -7.5
LUMO -1.2
HOMO-LUMO Gap 6.3

Note: These are example values and not based on published experimental or computational data.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within the this compound molecule would dictate its electrostatic potential and how it interacts with other molecules. The presence of electronegative oxygen and nitrogen atoms, as well as the sulfonyl group in the saccharin ring, would create a non-uniform charge distribution.

A calculated electrostatic potential map would visually represent the regions of positive and negative potential on the molecule's surface. It is anticipated that the carbonyl oxygens and the sulfonyl oxygens would be regions of high negative electrostatic potential, making them potential sites for electrophilic attack or hydrogen bonding. Conversely, regions around the hydrogen atoms would exhibit positive potential.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be a powerful tool to investigate the mechanisms of chemical reactions. For this compound, this would be particularly relevant to understanding its inhibitory action on serine proteases, which involves the acylation of the enzyme's active site serine residue.

Transition State Characterization

The reaction between this compound and a serine residue would proceed through a high-energy transition state. Computational methods can be used to locate and characterize the geometry and energy of this transition state. This information is vital for understanding the reaction's kinetics. The transition state would likely involve the formation of a tetrahedral intermediate as the serine hydroxyl group attacks the carbonyl carbon of the furoyl group.

Furoyl Saccharin in Synthetic Methodology and Catalysis

Furoyl Saccharin (B28170) as an Acylating Reagent in Organic Synthesis

Furoyl saccharin belongs to the class of N-acylsaccharins, which are recognized for their utility as acylating agents. The saccharin moiety acts as an excellent leaving group, facilitating the transfer of the furoyl group to a variety of nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the two sulfonyl oxygen atoms, which polarizes the N-C(O) bond and activates the acyl group for nucleophilic attack.

Selective Acylations of Nucleophiles

While direct studies on this compound are limited, the behavior of analogous N-acylsaccharins, such as N-acetylsaccharin and N-benzoylsaccharin, provides significant insight into its expected reactivity. These compounds have demonstrated high efficiency in the acylation of amines, alcohols, and other nucleophiles. It is anticipated that this compound would similarly acylate a wide range of substrates with high selectivity. For instance, in the presence of both amino and hydroxyl groups, N-acylsaccharins often exhibit a high degree of chemoselectivity, preferentially acylating the more nucleophilic amino group.

The reaction mechanism proceeds through a nucleophilic attack on the carbonyl carbon of the furoyl group, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the saccharin anion and the formation of the acylated product. The stability of the resulting saccharin anion contributes to the thermodynamic driving force of the reaction.

Table 1: Representative Acylation Reactions using N-Acylsaccharin Analogs

NucleophileN-Acylsaccharin AnalogProductTypical Yield (%)
Aniline (B41778)N-BenzoylsaccharinN-Phenylbenzamide>90
Benzyl alcoholN-AcetylsaccharinBenzyl acetate~85
PhenolN-PropionylsaccharinPhenyl propionate~80

This data is based on the reactivity of analogous N-acylsaccharins and is predictive for this compound.

Comparison with Other Acylating Agents

This compound offers several potential advantages over more traditional acylating agents like furoyl chloride or furan-2-carboxylic anhydride. Acyl chlorides are often highly reactive and sensitive to moisture, leading to the formation of carboxylic acid as a byproduct and requiring stringent reaction conditions. Acid anhydrides can be less reactive and may require catalysts or higher temperatures to achieve efficient transformation.

In contrast, N-acylsaccharins, including by extension this compound, are typically crystalline solids that are stable to air and moisture, making them easier to handle and store. The reactions often proceed under mild conditions, and the saccharin byproduct is readily removed by aqueous extraction, simplifying product purification.

Table 2: Comparison of this compound with Other Furoylating Agents

FeatureThis compound (Predicted)Furoyl ChlorideFuran-2-carboxylic Anhydride
Physical State Crystalline solidLiquidSolid
Stability HighMoisture sensitiveModerate
Reactivity Moderate to highVery highModerate
Byproducts Saccharin (water-soluble)HCl (corrosive)Furan-2-carboxylic acid
Handling EasyDifficultModerate

Exploration of this compound Derivatives as Catalysts

The saccharin framework is not only a useful activating group for acylation but can also be incorporated into the design of novel catalysts. The rigid structure and the presence of heteroatoms make saccharin derivatives attractive scaffolds for both organocatalysis and as ligands in metal-catalyzed reactions.

Organocatalytic Applications of Saccharin-based Systems

Saccharin itself is a weak acid and has been employed as a Brønsted acid catalyst in various organic transformations. Furthermore, derivatives of saccharin have been developed as organocatalysts. For example, saccharin-derived N-oxides have been explored as catalysts for oxidation reactions. It is conceivable that a this compound derivative, appropriately functionalized on the furan (B31954) ring or the benzene (B151609) ring of the saccharin moiety, could be designed to act as a bifunctional catalyst, with one part of the molecule providing a binding site and another promoting the desired chemical transformation.

Ligand Design for Metal-Catalyzed Reactions

The nitrogen and oxygen atoms within the saccharin structure can act as coordination sites for metal ions. By introducing a furoyl group, additional coordination possibilities arise through the carbonyl oxygen and potentially the furan oxygen. This allows for the design of novel ligands for a variety of metal-catalyzed cross-coupling reactions, asymmetric hydrogenations, and other important transformations. A chiral this compound derivative, for instance, could serve as a chiral ligand in asymmetric catalysis, inducing enantioselectivity in the formation of the product. The modular nature of such a ligand would allow for fine-tuning of its steric and electronic properties by modifying the substituents on either the furan or the saccharin component.

Novel Reagents Derived from this compound

Beyond its direct use as an acylating agent, this compound can serve as a precursor for the synthesis of other novel reagents. For example, reduction of the furoyl carbonyl group could yield a stable N-furfurylsaccharin, which could find applications in other areas of organic synthesis. Alternatively, electrophilic substitution on the furan ring of this compound could lead to the introduction of various functional groups, creating a library of substituted furoylating agents with tailored reactivity. The saccharin byproduct, being easily recyclable, adds to the atom economy and sustainability of such synthetic routes.

Polymerization and Copolymerization Studies Involving Saccharin-based Monomers

The incorporation of saccharin moieties into polymer chains has been an area of increasing interest, driven by the potential to impart unique chemical and physical properties to the resulting materials. While research specifically on the polymerization of "this compound" is not extensively detailed in the reviewed literature, significant studies on other saccharin-based monomers, such as saccharin-pendant methacrylamide (B166291), provide valuable insights into their polymerization behavior, particularly in radical copolymerization and subsequent post-polymerization modifications.

Radical Copolymerization Mechanisms

The radical copolymerization of saccharin-containing monomers has been shown to exhibit distinct mechanistic features. For instance, saccharin-pendant methacrylamide has demonstrated a unique reactivity profile in radical copolymerization. This bulky vinylidene monomer does not undergo homopolymerization under typical radical polymerization conditions, a characteristic attributed to the steric hindrance imposed by the bulky saccharin pendant group. rsc.orgresearchgate.net

However, when copolymerized with a comonomer like styrene (B11656), saccharin-pendant methacrylamide is consumed at a rate comparable to that of styrene. rsc.orgresearchgate.net This behavior suggests an alternating copolymerization mechanism. The monomer reactivity ratios for the copolymerization of saccharin-pendant methacrylamide (M₁) and styrene (M₂) were found to be close to zero (r₁ = 0.040 and r₂ = 0.045), further supporting the formation of an alternating copolymer. rsc.orgresearchgate.net This specific copolymerization is highly selective, as attempts to copolymerize saccharin-pendant methacrylamide with other conjugated monomers like methacrylate (B99206) and acrylate (B77674) did not proceed. rsc.orgresearchgate.net Density Functional Theory (DFT) calculations have been employed to support these peculiar copolymerization reactivities. rsc.orgresearchgate.net

Similarly, the copolymerization of saccharin methacrylamide with conjugated dienes such as 2,3-dimethyl butadiene (DMBD) and isoprene (B109036) (IP) also appears to proceed via an alternating mechanism, despite the lack of homopolymerization ability of the saccharin-based monomer. researchgate.net

Table 1: Monomer Reactivity Ratios in Radical Copolymerization

Monomer 1 (M₁) Monomer 2 (M₂) r₁ r₂ Copolymerization Behavior

Post-Polymerization Modification of Saccharin-Containing Polymers

Polymers containing saccharin units are amenable to post-polymerization modification, allowing for the synthesis of well-defined and functional polymers. researchgate.netmdpi.com The saccharin amide bond within the polymer backbone, while stable in the monomer form, becomes susceptible to cleavage under certain conditions after polymerization. researchgate.net This reactivity allows for the transformation of the saccharin-containing units into other functional groups.

For example, the side chains of the alternating copolymer of saccharin-pendant methacrylamide and styrene can be converted into methyl esters through hydrolysis and subsequent methylation. rsc.orgresearchgate.net This process effectively transforms the original copolymer into an alternating copolymer of methyl methacrylate and styrene, which can be characterized by ¹H and ¹³C NMR to confirm the alternating sequence. rsc.orgresearchgate.net

This post-polymerization modification is not limited to hydrolysis and methylation. The saccharin amide in the copolymer is highly reactive towards alcohols, enabling a one-pot alcoholysis transformation. researchgate.net This feature is particularly advantageous as it allows for modifications under mild conditions. researchgate.net The resulting polymers can be further modified; for instance, the remaining carbon-carbon double bonds in a copolymer with isoprene can be hydrogenated to synthesize advanced sequence-controlled polymers like MMA-(propylene-ethylene) alternating copolymers. researchgate.net

The ability to perform these modifications highlights the utility of saccharin-based monomers in creating complex and tailored polymer architectures. The introduction of saccharide derivatives onto polymer side chains is a key area of post-polymerization modification for creating glycopolymers, which are attractive for biomaterial applications. mdpi.com

Table 2: Examples of Post-Polymerization Modification of Saccharin-Containing Polymers

Original Copolymer Modification Reagents Resulting Polymer
Alternating copolymer of saccharin-pendant methacrylamide and styrene Hydrolysis and methylation rsc.orgresearchgate.net Alternating copolymer of methyl methacrylate and styrene rsc.orgresearchgate.net
Alternating copolymer of saccharin methacrylamide and dienes (e.g., isoprene) Methanolysis researchgate.net Methyl methacrylate-diene alternating copolymers researchgate.net

Advanced Analytical Methodologies for Furoyl Saccharin Characterization

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are indispensable for separating complex mixtures and determining the purity of chemical substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sweeteners, including saccharin (B28170). It offers high resolution, sensitivity, and the ability to quantify compounds in complex matrices. Method development typically involves optimizing mobile phase composition, stationary phase selection, flow rate, and detection wavelength to achieve efficient separation and accurate quantification.

Studies on saccharin often utilize reversed-phase HPLC with C18 columns. Mobile phases commonly consist of buffered aqueous solutions (e.g., phosphate (B84403) buffers with adjusted pH) mixed with organic modifiers like acetonitrile (B52724) or methanol. Detection is frequently performed using UV-Vis detectors, often with a Diode Array Detector (DAD) for spectral information.

Table 1: Typical HPLC Parameters for Saccharin Analysis

ParameterValue/DescriptionSource Snippet
ColumnC18 (e.g., DS Hypersil C18, CrestPak C18S) ub.roub.rojasco-global.comresearchgate.net
Mobile PhaseBuffer (e.g., phosphate buffer pH 4.3-6.9) / Acetonitrile or Methanol ub.roub.rojasco-global.comresearchgate.netmdpi.com
Detection Wavelength~217 nm, 220 nm, 227 nm, 230 nm ub.rojasco-global.comresearchgate.netmdpi.com
Run Time<16 min to <40 min ub.romdpi.com
LOD (Saccharin)~0.4 mg/kg to 1.16 mg/kg ub.roub.romdpi.com
LOQ (Saccharin)~3.86 mg/kg to 10 mg/kg mdpi.com
Recovery93.0-104.9% ub.roub.ro
Precision (RSD)< 4% or < 2% ub.romdpi.com
Retention Timee.g., 2.134 min (Saccharin Na) researchgate.net

While specific methods for "Furoyl saccharin" are not detailed, a similar HPLC approach, potentially with adjustments to the mobile phase and detection parameters based on the compound's polarity and chromophore, would be a primary analytical strategy.

Gas Chromatography (GC) is effective for analyzing volatile and semi-volatile compounds. However, saccharin itself is not highly volatile and typically requires derivatization to enhance its volatility and thermal stability for GC analysis nih.govresearchgate.net. Common derivatization strategies involve silylation or acylation.

The term "furoyl" is associated with furan (B31954) ring structures, and furan derivatives are sometimes analyzed using GC-MS researchgate.netnih.gov. If "this compound" possesses sufficient volatility or can be readily derivatized into volatile compounds, GC could be a viable technique for its analysis. However, no specific GC methods or derivative analyses for "this compound" were identified.

Thin-Layer Chromatography (TLC) is a cost-effective method for qualitative or semi-quantitative analysis, often used for screening and initial purity assessments. For saccharin, TLC has been employed using various stationary phases like silica (B1680970) gel or polyamide, with mobile phases comprising mixtures of organic solvents and sometimes aqueous or ammoniacal components oiv.intoiv.intijpcbs.com. Detection typically involves UV visualization or specific spraying reagents that react with the analyte to produce colored spots.

Table 2: Typical TLC Parameters for Saccharin Analysis

ParameterValue/DescriptionSource Snippet
Stationary PhaseSilica gel 60 F254, Cellulose, Polyamide oiv.intoiv.intijpcbs.com
Mobile Phasee.g., Acetone-ethyl acetate-ammonium hydroxide; Xylene; n-propanol; glacial acetic acid; formic acid oiv.intoiv.int
Rf Value (Saccharin)~0.46 (with specific solvent system) oiv.int
Detection MethodUV visualization, Spraying with Benzidine, Aniline (B41778), Cupric Acetate, p-dimethylaminobenzaldehyde oiv.intoiv.int

TLC could serve as a preliminary method for detecting "this compound," with the selection of mobile and stationary phases guided by the compound's polarity and functional groups.

Electrochemical Analysis of this compound Redox Properties

Electrochemical techniques, such as Cyclic Voltammetry (CV), are powerful tools for investigating the redox behavior of chemical compounds. Studies on saccharin and its metal complexes have utilized CV to explore electron transfer processes, oxidation and reduction potentials, and the influence of electrode materials and electrolytes science.govicrc.ac.irresearchgate.netresearchgate.net. These studies often involve modified electrodes (e.g., carbon nanotubes on glassy carbon electrodes) to enhance sensitivity and selectivity.

Table 3: Typical Electrochemical Parameters for Saccharin Analysis

ParameterValue/DescriptionSource Snippet
TechniqueCyclic Voltammetry (CV) science.govicrc.ac.irresearchgate.netresearchgate.net
ElectrodeGlassy Carbon Electrode (GCE), CNT/GCE, Nickel, Gold, Platinum icrc.ac.irresearchgate.netresearchgate.net
Electrolytee.g., 1 M Na2SO3, CH3CN science.govresearchgate.net
Scan Rate100-150 mV/s science.govresearchgate.net
Peak Separation (Ep)~100 mV researchgate.net
Current Ratio (Ipa/Ipc)~1 researchgate.net

Investigating the electrochemical properties of "this compound" would involve similar electrochemical methods to understand its redox active sites and behavior.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry (MS), offer comprehensive analytical solutions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is widely regarded as the gold standard for the sensitive and specific detection of sweeteners, including saccharin, in complex matrices nih.govhplc.euunl.edusciex.comresearchgate.netjfda-online.com. LC-MS/MS provides both retention time information from the LC separation and mass-to-charge ratio (m/z) data from the mass spectrometer, allowing for unambiguous identification and quantification. It can be performed using various ionization modes (e.g., Electrospray Ionization - ESI) and detection modes (e.g., Multiple Reaction Monitoring - MRM) for enhanced sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned, GC-MS is suitable for volatile compounds. If "this compound" can be derivatized into volatile compounds, GC-MS would provide structural information through fragmentation patterns, aiding in its identification and characterization researchgate.netnih.govresearchgate.net.

These hyphenated techniques would be crucial for a thorough characterization of "this compound," providing high confidence in its identification and purity assessment.

Compound List

this compound

Emerging Research Frontiers and Future Directions for Furoyl Saccharin

Furoyl saccharin (B28170), a heterocyclic acylating agent, continues to attract research interest due to its unique reactivity, particularly as an inhibitor of serine proteases. nih.gov Emerging research is now expanding beyond its initial biological applications, venturing into sustainable synthesis, computational chemistry, materials science, and advanced analytical probes. This article explores the future directions and burgeoning research frontiers for this versatile compound.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing furoyl saccharin in academic research?

  • Methodological Answer : Synthesis typically involves esterification of saccharin with furoyl chloride under anhydrous conditions. Purification is achieved via recrystallization or column chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight validation. Detailed experimental steps must include solvent selection, reaction temperature, and catalyst use (e.g., pyridine). Reporting should follow guidelines for compound preparation in peer-reviewed journals, ensuring reproducibility .

Q. What in vitro methodologies are recommended for evaluating this compound’s bioactivity?

  • Methodological Answer : Use cell-based assays (e.g., MTT or ATP assays) to assess cytotoxicity, with positive (e.g., doxorubicin) and negative (untreated cells) controls. For receptor-binding studies, employ fluorescence polarization or surface plasmon resonance (SPR). Ensure consistency in cell lines (e.g., HepG2 for hepatic effects) and exposure times (24–72 hours). Data should be analyzed using ANOVA with post hoc tests (e.g., Fisher’s PLSD) to compare dose-dependent responses .

Q. Which analytical techniques are critical for quantifying this compound in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–230 nm) is standard for quantification. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., deuterated saccharin) improves accuracy. Validate methods using spike-recovery experiments in biological fluids (e.g., plasma, urine) with recovery rates ≥85% .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?

  • Methodological Answer : Conduct systematic reviews following Cochrane guidelines to assess bias and heterogeneity . Perform dose-response meta-analysis to identify nonlinear relationships. Validate findings using in vivo models with controlled variables (e.g., rat strain, diet). For example, a 2024 study found dose-dependent hyperglycemia in rats at 5–10 mg/kg, highlighting the need for standardized dosing protocols .

Q. What experimental designs are optimal for long-term toxicity studies of this compound?

  • Methodological Answer : Use longitudinal designs with multiple endpoints (e.g., hepatic catalase activity, renal creatinine levels) sampled at 60- and 120-day intervals . Include ≥3 dose groups (e.g., 2.5, 5, 10 mg/kg) and a control group. Employ repeated-measures ANOVA to track changes over time. Address confounding factors (e.g., diet, housing conditions) through randomization and blinding .

Q. How should neurobehavioral impacts of this compound be evaluated in preclinical models?

  • Methodological Answer : Use conditioned taste aversion (CTA) paradigms with saccharin as the conditioned stimulus. Measure consumption rates pre- and post-exposure to this compound, comparing control (vehicle-treated) and experimental groups. Statistical analysis should include t-tests for group comparisons and regression models to assess dose-response relationships. A 2019 study demonstrated delayed CTA acquisition in insular cortex-lesioned rats, emphasizing the need for neural pathway analysis .

Q. What strategies ensure reproducibility in this compound’s metabolic studies?

  • Methodological Answer : Publish raw datasets (e.g., spectrophotometric readings, chromatograms) as supplementary materials . Document protocols using the STAR Methods framework, including equipment specifications (e.g., HPLC column type) and software settings (e.g., StatView for ANOVA). Collaborate with independent labs for cross-validation, as seen in a 2023 multi-center study on saccharin derivatives .

Key Considerations for Data Reporting

  • Statistical Rigor : Report p-values, effect sizes, and confidence intervals. Use Bonferroni correction for multiple comparisons .
  • Ethical Compliance : Adhere to institutional guidelines for animal welfare and data integrity. Disclose conflicts of interest .
  • Open Science : Share protocols on platforms like Protocols.io to enhance transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.